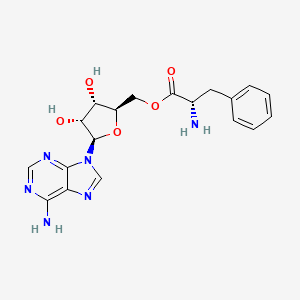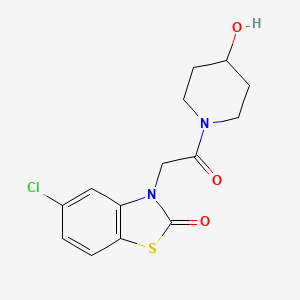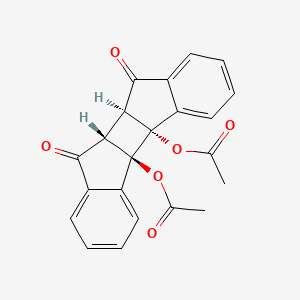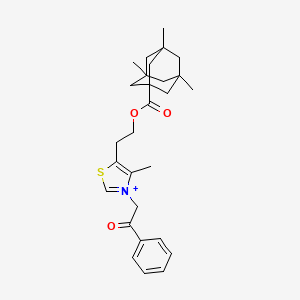
Quinaldate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinaldate is a quinolinemonocarboxylate that is the conjugate base of quinaldic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a quinaldic acid.
科学的研究の応用
Inhibition of Mitochondrial Oxidation
- Quinaldate inhibits the oxidation of substrates in rat liver and kidney mitochondria. This inhibition is reversible and occurs at the level of substrate dehydrogenases (König, 1975).
Specific Dehydrogenase Inhibition
- It specifically inhibits pyridine- and flavin nucleotide-dependent dehydrogenases both inside mitochondria and in isolated forms. This makes this compound a distinct "dehydrogenase inhibitor" (König et al., 1975).
Selective Transport of Ions
- This compound derivatives show a high transport ability and selectivity toward lithium ions. This selectivity is unique to the this compound moiety, as similar carboxylic acids do not show this characteristic (Wakita et al., 1991).
Antiproliferative Effects in Cancer Cells
- Quinaldic acid, a derivative of this compound, inhibits the proliferation of colon cancer cells. This antiproliferative activity is accompanied by changes in several signaling pathways, making it a potential candidate for cancer research (Langner et al., 2015).
Coordination Compounds and Catalysis
- This compound forms various coordination compounds with metals like iron, exhibiting unique structural and spectroscopic properties. These compounds have potential applications in catalysis and environmental remediation (Houghton et al., 2010).
Photoluminescent Materials
- Complexes containing this compound exhibit photoluminescent properties, which can be utilized in optical materials and sensors (Vogler et al., 2019).
Cation Extraction
- Acyclic ionophores with this compound moieties are efficient in extracting alkali metal ions, highlighting their potential in chemical separation processes (Wakita et al., 1990).
特性
分子式 |
C10H6NO2- |
|---|---|
分子量 |
172.16 g/mol |
IUPAC名 |
quinoline-2-carboxylate |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/p-1 |
InChIキー |
LOAUVZALPPNFOQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)
![N-[2-(cyclohexylamino)-2-oxo-1-(6-quinolinyl)ethyl]-N-[(4-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226448.png)
![N-(4-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B1226449.png)
![N-[3-(1-azepanyl)propyl]-5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B1226451.png)
![2-[3-[(4-methylphenyl)methyl]-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1226453.png)